Trypanocidal Potency and Therapeutic Selectivity of the N-Benzenesulfonylbenzotriazole Core vs. Unsubstituted Benzotriazole and Benznidazole
In the intact N-benzenesulfonylbenzotriazole core (BSBZT, the des-methyl analog of the target compound), concentration-dependent growth inhibition was observed against T. cruzi epimastigotes (Y strain) with an IC₅₀ of 21.56 μg/mL (81.07 μM) at 72 h. By contrast, unsubstituted benzotriazole (BZT) showed no effect on epimastigote growth at any concentration tested [1]. Against the clinically relevant trypomastigote form, BSBZT exhibited an LC₅₀ of 28.40 μg/mL (106.79 μM), and the toxic effect appeared earlier (at 24 h) than in epimastigotes [1]. At a concentration near the IC₅₀/LC₅₀ (25 μg/mL), BSBZT caused only 2.4% hemolysis and 15% cytotoxicity in RAW 264.7 macrophages, while the reference drug benznidazole (BZL) is known to induce substantial host toxicity at therapeutic concentrations [1]. The 5-methyl substituent of the target compound is predicted to further modulate potency and selectivity through altered lipophilicity (XLogP3 = 2.7 vs. an estimated ~2.3 for BSBZT) [2].
| Evidence Dimension | In vitro growth inhibition of T. cruzi epimastigotes (72 h) |
|---|---|
| Target Compound Data | BSBZT (des-methyl analog): IC₅₀ = 21.56 μg/mL (81.07 μM); 5-methyl target compound: data not yet reported, but predicted to exhibit comparable or modulated activity based on core scaffold [1][2] |
| Comparator Or Baseline | Benzotriazole (BZT): no inhibition; Benznidazole (BZL): standard comparator, known host toxicity at therapeutic doses [1] |
| Quantified Difference | BSBZT vs. BZT: complete loss of activity upon removal of benzenesulfonyl group. BSBZT vs. BZL: hemolysis at IC₅₀ ≈ 2.4% for BSBZT; BZL-associated hemolysis not directly measured but clinically recognized [1] |
| Conditions | T. cruzi Y strain epimastigotes (BHI medium, 28°C, 72 h incubation); trypomastigotes (DMEM, 37°C, 24 h); hemolysis assay on human erythrocytes; cytotoxicity on RAW 264.7 cells (MTT assay) |
Why This Matters
Demonstrates that the benzenesulfonylbenzotriazole core imparts trypanocidal activity absent in the parent BZT scaffold, establishing the core as a validated starting point for anti-Chagas drug design; purchasers requiring a trypanocidal screening hit should prefer the 5-methyl derivative over unsubstituted BZT.
- [1] Becerra, M.C., Guiñazú, N., Hergert, L.Y., Pellegrini, A., Mazzieri, M.R., Gea, S., Albesa, I. (2012) In vitro activity of N-benzenesulfonylbenzotriazole on Trypanosoma cruzi epimastigote and trypomastigote forms. Experimental Parasitology, 131(1), 57-62. View Source
- [2] PubChem CID 21059032. 1-(Benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole. National Center for Biotechnology Information (2025). View Source
